Cas no 1381465-15-1 (6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one)

6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidinone core substituted with a pyridinyl group and a 1-(4-fluorobenzyl)piperidin-4-yl moiety. This structure imparts potential pharmacological relevance, particularly in targeting central nervous system (CNS) or kinase-related pathways due to its piperidine and fluorinated aromatic components. The compound's rigid scaffold and balanced lipophilicity may enhance binding affinity and selectivity in biological systems. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The presence of the fluorobenzyl group could improve metabolic stability, while the pyrimidinone core offers hydrogen-bonding interactions for target engagement. Suitable for preclinical studies in drug discovery.
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one structure
1381465-15-1 structure
Product name:6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
CAS No:1381465-15-1
MF:C21H21FN4O
Molecular Weight:364.416047811508
CID:5575289

6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one 化学的及び物理的性質

名前と識別子

    • 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
    • 4(3H)-Pyrimidinone, 6-[1-[(4-fluorophenyl)methyl]-4-piperidinyl]-2-(2-pyridinyl)-
    • インチ: 1S/C21H21FN4O/c22-17-6-4-15(5-7-17)14-26-11-8-16(9-12-26)19-13-20(27)25-21(24-19)18-3-1-2-10-23-18/h1-7,10,13,16H,8-9,11-12,14H2,(H,24,25,27)
    • InChIKey: LCRWZKLEARXQPS-UHFFFAOYSA-N
    • SMILES: C1(C2=NC=CC=C2)=NC(C2CCN(CC3=CC=C(F)C=C3)CC2)=CC(=O)N1

じっけんとくせい

  • 密度みつど: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 514.8±60.0 °C(Predicted)
  • 酸度系数(pKa): 7.38±0.50(Predicted)

6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
F598174-10mg
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
1381465-15-1
10mg
$ 1487.00 2023-04-17
TRC
F598174-1mg
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
1381465-15-1
1mg
$ 184.00 2023-04-17
TRC
F598174-50mg
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
1381465-15-1
50mg
$ 7600.00 2023-09-07
TRC
F598174-2.5mg
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
1381465-15-1
2.5mg
$ 391.00 2023-04-17
TRC
F598174-5mg
6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one
1381465-15-1
5mg
$ 758.00 2023-04-17

6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one 関連文献

6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-oneに関する追加情報

Comprehensive Overview of 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one (CAS No. 1381465-15-1)

6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one (CAS No. 1381465-15-1) is a structurally complex heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a pyrimidinone core linked to a piperidine moiety and a pyridine ring, making it a promising candidate for drug discovery. Researchers are particularly interested in its potential applications due to its unique pharmacophore, which combines a fluorobenzyl group with a pyridyl-pyrimidinone scaffold. Such structural attributes are often associated with enhanced bioavailability and target specificity.

The compound's CAS No. 1381465-15-1 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Its synthesis involves multi-step organic reactions, including cross-coupling and cyclization strategies, which are widely discussed in modern medicinal chemistry literature. Given the rising demand for small-molecule therapeutics, this compound aligns with trends in kinase inhibition and GPCR modulation, areas frequently searched by professionals in drug development.

In recent years, the scientific community has explored 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one for its potential role in addressing neurodegenerative disorders and inflammatory conditions. These topics are highly relevant, as evidenced by the surge in searches for "neuroprotective agents" and "anti-inflammatory small molecules." The compound's fluorinated aromatic component may contribute to improved blood-brain barrier penetration, a key consideration in CNS-targeted therapies. Additionally, its piperidine segment is a common motif in FDA-approved drugs, further highlighting its therapeutic relevance.

From a technical perspective, the compound's pyrimidin-4(1H)-one core is notable for its hydrogen-bonding capacity, which can enhance interactions with biological targets. This feature is frequently highlighted in discussions about fragment-based drug design, a trending methodology in precision medicine. Computational studies suggest that the pyridin-2-yl group could facilitate binding to ATP pockets in kinases, a mechanism of action widely investigated in oncology research. Such insights make CAS No. 1381465-15-1 a subject of interest for AI-driven drug discovery platforms, which prioritize molecules with multi-target potential.

Beyond its pharmacological prospects, 6-(1-(4-Fluorobenzyl)piperidin-4-yl)-2-(pyridin-2-yl)pyrimidin-4(1H)-one is also studied for its physicochemical properties. Researchers often query "solubility of fluorinated pyrimidines" or "metabolic stability of piperidine derivatives," reflecting the compound's alignment with industry challenges. Its logP and pKa values are carefully optimized to balance lipophilicity and solubility, addressing a common hurdle in lead optimization. These characteristics are critical for oral bioavailability, a recurring theme in pharmaceutical forums and publications.

In conclusion, CAS No. 1381465-15-1 represents a compelling case study in modern drug development, bridging medicinal chemistry and computational biology. Its structural complexity and functional versatility make it a valuable subject for both academic and industrial research, particularly in high-demand areas like CNS diseases and targeted therapies. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in discussions about next-generation therapeutics.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm